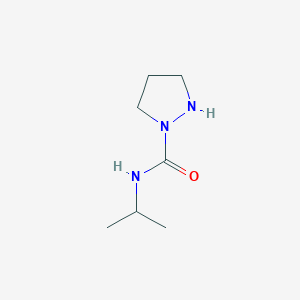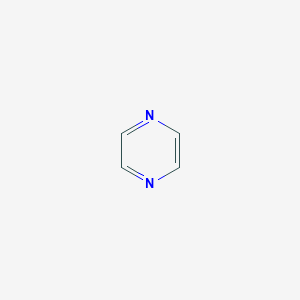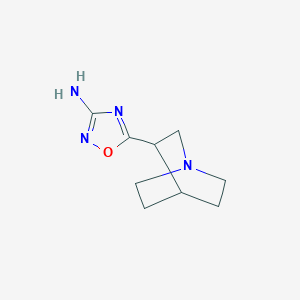
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its unique properties and potential therapeutic applications.
作用机制
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride acts as a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been shown to increase the activity of serotonin neurons in the brain, leading to an increase in serotonin release. This, in turn, produces anxiolytic and antidepressant effects.
生化和生理效应
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has also been shown to increase the levels of cAMP, a second messenger that is involved in the regulation of various cellular processes.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride in lab experiments is its selectivity for the 5-HT1A receptor, which allows for more precise targeting of this receptor. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is also relatively stable and easy to handle in the lab. However, one limitation of using 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are many potential future directions for research on 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride. One area of interest is the development of new drugs based on 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride that could be used in the treatment of neurological disorders. Another potential future direction is the study of the effects of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride on other neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride, as well as its potential toxicity.
合成方法
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride can be synthesized by reacting 1-(2-methoxyphenyl)piperazine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride as a dihydrochloride salt, which can be purified by recrystallization.
科学研究应用
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride has also been studied for its potential use as a tool in neuroscience research, particularly in the study of serotonin receptors and their role in the brain.
属性
IUPAC Name |
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O.2ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;;/h2-3,5-6H,4,7-12H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUKQRNKBUFTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(3-chloropropyl)piperazine dihydrochloride | |
CAS RN |
21279-77-6 |
Source


|
| Record name | 21279-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














